molecular formula C8H11NO3S B14442283 Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate CAS No. 76944-45-1

Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate

Cat. No.: B14442283
CAS No.: 76944-45-1
M. Wt: 201.25 g/mol
InChI Key: HEDFNYSIPDHXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is a chemical compound characterized by the presence of an azetidinone ring, a sulfur atom, and an enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate typically involves the reaction of azetidinone derivatives with thiol-containing compounds under specific conditions. One common method includes the use of ethyl acrylate as a starting material, which undergoes a series of reactions to introduce the azetidinone and sulfanyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The enoate ester group can be reduced to form corresponding alcohols.

    Substitution: The azetidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidinone derivatives.

Scientific Research Applications

Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, while the sulfur atom can form covalent bonds with biological molecules, leading to various biological effects. The enoate ester group can participate in Michael addition reactions, further contributing to its activity.

Comparison with Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.

    Oxoazetidine Derivatives: Compounds with similar azetidinone structures, often used as antibiotics.

Uniqueness: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is unique due to the combination of its azetidinone ring, sulfur atom, and enoate ester group, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

CAS No.

76944-45-1

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 3-(4-oxoazetidin-2-yl)sulfanylprop-2-enoate

InChI

InChI=1S/C8H11NO3S/c1-2-12-8(11)3-4-13-7-5-6(10)9-7/h3-4,7H,2,5H2,1H3,(H,9,10)

InChI Key

HEDFNYSIPDHXHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CSC1CC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.